R-268712

Descripción general

Descripción

R-268712 es un inhibidor específico de la quinasa similar al receptor de activinas 5 con una concentración inhibitoria de 2,5 nanomolar. También es un inhibidor oralmente activo del receptor tipo I del factor de crecimiento transformante beta. Este compuesto es conocido por su potente e inhibitoria selectividad de la quinasa similar al receptor de activinas 5, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en estudios relacionados con la fibrosis renal y el cáncer .

Mecanismo De Acción

R-268712 ejerce sus efectos inhibiendo la fosforilación de Smad3 de una manera dependiente de la dosis. Esta inhibición ocurre a través de la supresión de las vías de señalización del factor de crecimiento transformante beta. El compuesto se dirige selectivamente a la quinasa similar al receptor de activinas 5, lo que lleva a una reducción de la fosforilación de Smad3 y la posterior inhibición de los eventos de señalización posteriores. Este mecanismo es particularmente relevante en el contexto de la fibrosis renal y el cáncer, donde la señalización del factor de crecimiento transformante beta juega un papel crucial .

Análisis Bioquímico

Biochemical Properties

R-268712 interacts with the TGF-β receptor ALK5, inhibiting its activity . It specifically inhibits the phosphorylation of Smad3, a protein that is a key component in the TGF-β signaling pathway . This inhibition occurs in a dose-dependent manner .

Cellular Effects

This compound has been shown to suppress glomerulonephritis as well as glomerulosclerosis by inhibiting TGF-β signaling . It inhibits myofibroblast transdifferentiation (MTD) from fibroblasts in a dose-dependent manner without inhibiting cell growth .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of ALK5, a TGF-β type I receptor . This leads to a decrease in the phosphorylation of Smad3, thereby inhibiting the TGF-β signaling pathway .

Temporal Effects in Laboratory Settings

In vitro studies have shown that this compound inhibits the phosphorylation of Smad3 in a dose-dependent manner over a period of 1 hour . Over a longer period of 72 hours, it was found to inhibit myofibroblast transdifferentiation from fibroblasts .

Dosage Effects in Animal Models

In vivo studies have shown that this compound exhibits renoprotective effects in a dose-dependent manner . At a dosage of 1 mg/kg, it significantly reduced proteinuria and glomerulosclerosis, improving renal function .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly stated in the available literature. Given its role as an inhibitor of the TGF-β signaling pathway, it likely interacts with enzymes and cofactors involved in this pathway .

Transport and Distribution

Given its role as an ALK5 inhibitor, it is likely that it is transported to areas where this receptor is present .

Subcellular Localization

Given its role as an ALK5 inhibitor, it is likely that it localizes to areas where this receptor is present, such as the cell membrane .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de R-268712 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que el compuesto se puede preparar disolviendo 2 miligramos del fármaco en 50 microlitros de dimetilsulfóxido, lo que da como resultado una concentración de licor madre de 40 miligramos por mililitro .

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están ampliamente documentados en fuentes disponibles públicamente. El compuesto generalmente se produce en laboratorios de investigación y lo suministran empresas químicas especializadas para fines de investigación. El proceso de producción probablemente involucra técnicas de síntesis orgánica estándar, pasos de purificación y medidas de control de calidad para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

R-268712 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, alterando potencialmente su actividad biológica.

Sustitución: Pueden ocurrir reacciones de sustitución, donde átomos o grupos específicos dentro de la molécula son reemplazados por otros átomos o grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas para estas reacciones, como la temperatura, la presión y la elección del solvente, dependen del resultado deseado y la naturaleza de la reacción .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de this compound dependen del tipo de reacción y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir compuestos modificados con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

R-268712 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la inhibición de la quinasa similar al receptor de activinas 5 y sus efectos en varias vías químicas.

Biología: Employed in research on cellular signaling pathways, particularly those involving transforming growth factor-beta.

Medicina: Investigado por sus posibles efectos terapéuticos en afecciones como la fibrosis renal y el cáncer.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la quinasa similar al receptor de activinas 5

Comparación Con Compuestos Similares

R-268712 es único por su alta selectividad y potencia como inhibidor de la quinasa similar al receptor de activinas 5. Compuestos similares incluyen:

SB-431542: Otro inhibidor de la quinasa similar al receptor de activinas 5 con propiedades inhibitorias similares pero diferente estructura química.

LY-364947: Un inhibidor selectivo del receptor tipo I del factor de crecimiento transformante beta con características moleculares distintas.

GW-788388: Un inhibidor del receptor tipo I del factor de crecimiento transformante beta con actividad biológica comparable pero diferentes propiedades farmacocinéticas

Estos compuestos comparten objetivos y mecanismos de acción similares, pero difieren en sus estructuras químicas, selectividad y perfiles farmacocinéticos, lo que convierte a this compound en una adición valiosa al conjunto de herramientas de los investigadores que estudian las vías de señalización del factor de crecimiento transformante beta.

Propiedades

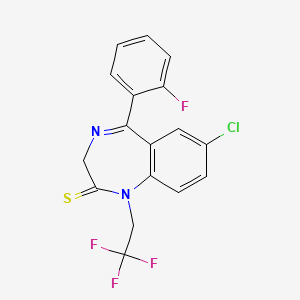

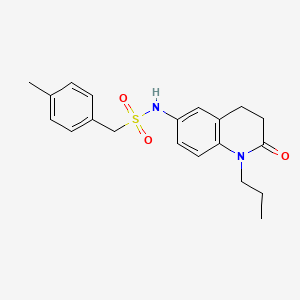

IUPAC Name |

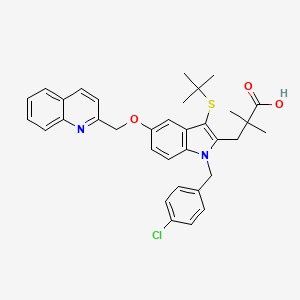

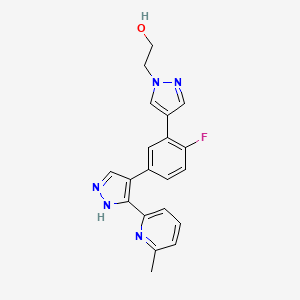

2-[4-[2-fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O/c1-13-3-2-4-19(24-13)20-17(11-22-25-20)14-5-6-18(21)16(9-14)15-10-23-26(12-15)7-8-27/h2-6,9-12,27H,7-8H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOCCALXFSRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)C4=CN(N=C4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301127927 | |

| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879487-87-3 | |

| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879487-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)